4-Chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one
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Overview
Description
4-Chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one is a chemical compound with the molecular formula C7H7ClN4O and a molecular weight of 198.61 g/mol It is a derivative of pteridine, a bicyclic compound that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a precursor compound in the presence of a chlorinating agent . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes steps such as precursor preparation, reaction optimization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated compounds .
Scientific Research Applications
4-Chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting metabolic pathways and biological processes. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one: Similar in structure but with different substituents.
2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4-one: Another pteridine derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific chloro and methyl substituents, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H7ClN4O |
---|---|
Molecular Weight |
198.61 g/mol |
IUPAC Name |
4-chloro-7-methyl-7,8-dihydro-5H-pteridin-6-one |
InChI |
InChI=1S/C7H7ClN4O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
HDKJMFLRTDBYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(N1)N=CN=C2Cl |
Origin of Product |
United States |
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